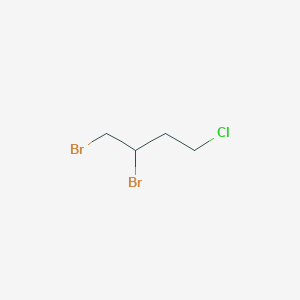
3,4,5-Trihidroxibenzaldehído
Descripción general
Descripción
Es un polvo cristalino de blanco a casi blanco que es ligeramente soluble en agua e higroscópico . Este compuesto se usa comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas y como estándar en química analítica.
Biología: Sirve como metabolito en vías bioquímicas y se utiliza en estudios relacionados con el metabolismo celular.
Medicina: Se investiga por sus posibles efectos terapéuticos y como componente en formulaciones farmacéuticas.
Industria: Se utiliza en la producción de polímeros biodegradables y como agente quelante en diversos procesos industriales
Mecanismo De Acción
El hidrato de 1-hidroxipropano-1,2,3-tricarboxilato de sodio ejerce sus efectos participando en vías metabólicas como metabolito endógeno. Interactúa con diversas enzimas y objetivos moleculares, influyendo en procesos bioquímicos como el ciclo del ácido cítrico .
Análisis Bioquímico
Biochemical Properties
3,4,5-Trihydroxybenzaldehyde has been found to have a dual inhibitory effect on matrix metalloproteinase 9 . It inhibits gelatinolytic activity as well as MMP-9 expression in TNF-α induced HASMC .
Cellular Effects
In high-fat diet-induced obese rats, feeding with 3,4,5-Trihydroxybenzaldehyde significantly reduced body weight, adipocyte cell size, and visceral fat mass . It also significantly reduced the concentration of triglyceride and leptin in serum, while the HDL-cholesterol level in serum was significantly increased .
Molecular Mechanism
The molecular mechanism of 3,4,5-Trihydroxybenzaldehyde involves its interaction with matrix metalloproteinase 9 . It inhibits the gelatinolytic activity of this enzyme, as well as its expression in TNF-α induced HASMC .
Temporal Effects in Laboratory Settings
It is known that it is soluble in DMSO and Methanol , and it has a melting point of 211-213°C .
Dosage Effects in Animal Models
In animal models, specifically high-fat diet-induced obese rats, the effects of 3,4,5-Trihydroxybenzaldehyde vary with dosage . At certain dosages, it has been found to significantly reduce body weight, adipocyte cell size, and visceral fat mass .
Métodos De Preparación
El hidrato de 1-hidroxipropano-1,2,3-tricarboxilato de sodio se puede sintetizar haciendo reaccionar ácido isocítrico con hidróxido de sodio. La ecuación de la reacción es la siguiente :
C6H8O7+3NaOH→C6H5Na3O7+3H2O
En la producción industrial, este compuesto se puede obtener de fuentes naturales como azúcar, melaza, almidón o glucosa mediante procesos de fermentación, separación y purificación .
Análisis De Reacciones Químicas
El hidrato de 1-hidroxipropano-1,2,3-tricarboxilato de sodio experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos que se utilicen .
Comparación Con Compuestos Similares
Compuestos similares al hidrato de 1-hidroxipropano-1,2,3-tricarboxilato de sodio incluyen:
Citrato de sodio dihidratado:
Isocitrato trisódico: Otra forma de sal trisódica del ácido isocítrico, que se utiliza en aplicaciones similares.
El hidrato de 1-hidroxipropano-1,2,3-tricarboxilato de sodio es único debido a su papel específico como metabolito endógeno y su participación en el ciclo del ácido cítrico, lo que lo hace valioso para la investigación bioquímica y médica .
Propiedades
IUPAC Name |
3,4,5-trihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZHEOWNTDJLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159917 | |
| Record name | 3,4,5-Trihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13677-79-7 | |
| Record name | 3,4,5-Trihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13677-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trihydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013677797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIHYDROXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2K4P9N82X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health benefits of 3,4,5-Trihydroxybenzaldehyde?
A1: Research suggests that 3,4,5-Trihydroxybenzaldehyde (THBA) exhibits promising activities, including:
- Antioxidant properties: THBA demonstrates potent radical scavenging activity, even surpassing standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol in certain assays. []
- Hypolipidemic effects: Studies in animal models indicate that THBA may help reduce body fat and lower blood lipid levels, suggesting potential for addressing hyperlipidemia. []
- Inhibition of matrix metalloproteinases (MMPs): THBA demonstrates inhibitory effects on MMP-2 and MMP-9, enzymes implicated in the progression of cardiovascular diseases. This inhibition occurs both through direct enzymatic action and by suppressing MMP-9 expression via the MAPK pathway. []
Q2: What is the mechanism of action for THBA's inhibition of MMP-9?
A2: THBA exhibits a dual inhibitory effect on MMP-9:
- Direct inhibition of gelatinolytic activity: THBA directly inhibits the enzymatic activity of MMP-9. []
- Suppression of MMP-9 expression: THBA downregulates the transcription of MMP-9 mRNA, potentially by inhibiting the DNA binding of transcription factors NF-κB and AP-1. Furthermore, THBA appears to inhibit TNF-α-induced phosphorylation of ERK1/2, p38, and JNK, key components of the MAPK pathway involved in MMP-9 expression. []
Q3: What is the source of 3,4,5-Trihydroxybenzaldehyde?
A3: THBA has been identified in several natural sources:
- Geum japonicum: This plant, belonging to the Rosaceae family, has been found to contain significant amounts of THBA, particularly in its leaves and stems. [, ]
- Boletus scaber (Leccinum scaber): This mushroom species was the first reported natural source of THBA. []
- Croton caudatus var. tomentosus: This plant species has also been identified as a source of THBA. []
Q4: How effective is THBA as an antioxidant compared to other known antioxidants?
A: THBA exhibits potent radical scavenging activity, even exceeding the antioxidant capacity of common standards like BHT, BHA, α-tocopherol, and rosmarinic acid. This was demonstrated through DPPH radical scavenging assays and Rancimat tests using lard and palm oil substrates. []
Q5: Are there any studies investigating the use of THBA in drug delivery systems?
A: Yes, researchers have explored using THBA in developing antibiotic nanocarriers. One study demonstrated the creation of pH-responsive nanoparticles by combining THBA, ε-poly-ʟ-lysine, and Cu2+ to encapsulate the antibiotic tobramycin. These nanoparticles exhibited effective antibacterial activity against Pseudomonas aeruginosa and enhanced corneal permeability in animal models, highlighting THBA's potential in targeted drug delivery. []
Q6: What is known about the structure-activity relationship (SAR) of THBA and its derivatives?
A: While limited information is available specifically on THBA, studies on related tyrphostin compounds, which are benzylidenemalononitrile derivatives, offer insights. Research suggests that increasing the number of hydroxyl groups on the aromatic ring of these compounds enhances their inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase domain. [] This suggests that the hydroxyl groups in THBA may play a significant role in its biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B28232.png)
